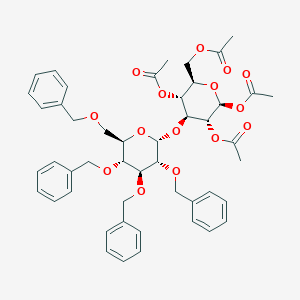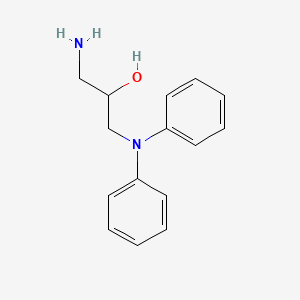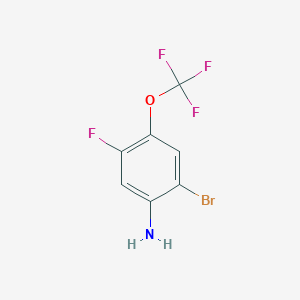![molecular formula C12H5NO5 B12845069 Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)
Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[bicyclo[331]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone typically involves multistep organic reactions. One common method includes the reaction of ninhydrin with 3,5-dinitrobenzoic acid in the presence of dimethyl sulfoxide under mild conditions . Another approach involves the etherification of derivatives using formylation and addition reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the spirocyclic centers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Mécanisme D'action
The mechanism of action of spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone involves its interaction with specific molecular targets. For instance, it may bind to opioid receptors, altering their activity and leading to analgesic effects . The exact pathways and molecular interactions are still under investigation, but docking models suggest significant binding affinity to these receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure and are often studied for their biological activities.
Spirocyclic compounds: Other spirocyclic compounds, such as spiro[indene-pyrrolidine] derivatives, exhibit similar structural features and chemical reactivity.
Uniqueness
Spiro[bicyclo[331]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H5NO5 |
|---|---|
Poids moléculaire |
243.17 g/mol |
Nom IUPAC |
spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone |
InChI |
InChI=1S/C12H5NO5/c14-7-5-2-1-3-6(4-5)8(15)12(7)9(16)10(17)13-11(12)18/h1-4H,(H,13,17,18) |
Clé InChI |
GEBYGHZTUDWBLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C1)C(=O)C3(C2=O)C(=O)C(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
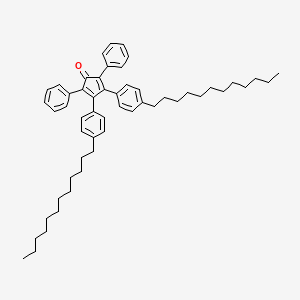


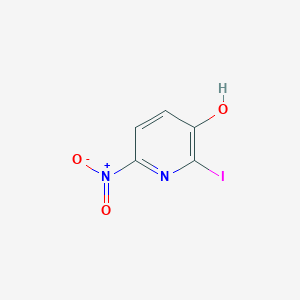
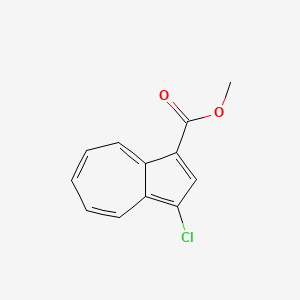
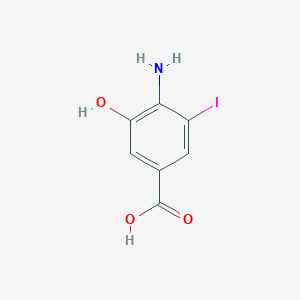
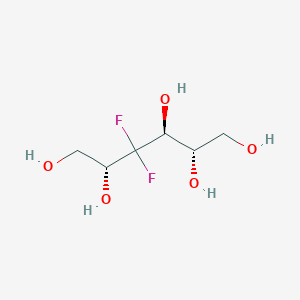
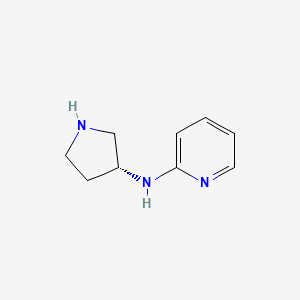
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
